molecular formula C9H9NO4 B3048948 5,6-Dihydroxyindoline-2-carboxylic acid CAS No. 18791-20-3

5,6-Dihydroxyindoline-2-carboxylic acid

Cat. No.: B3048948
CAS No.: 18791-20-3
M. Wt: 195.17 g/mol
InChI Key: JDWYRSDDJVCWPB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroxyindoline-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 3,4-dibenzyloxybenzaldehyde with nitromethane in a Henry reaction, followed by nitration, reduction of the nitro groups, and hydrogenolysis of the benzyl protecting groups . Another method involves the use of a coupling agent (HATU/DIPEA) and protection of the catechol function by acetyl groups, which can be removed before use .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 5,6-Dihydroxyindoline-2-carboxylic acid include 5,6-Dihydroxyindole and 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) . These compounds share structural similarities and are also involved in the biosynthesis of melanin.

Uniqueness: What sets this compound apart from its similar compounds is its specific role as an intermediate in the formation of eumelanin. Its unique reactivity and ability to undergo oxidative polymerization make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5,6-dihydroxy-2,3-dihydro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h2-3,6,10-12H,1H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWYRSDDJVCWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC(=C(C=C21)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408516
Record name 5,6-dihydroxyindoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18791-20-3
Record name 5,6-dihydroxyindoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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